Synthesis Yield in Patent-Disclosed Kinase Inhibitor Intermediates: 3-Bromo-2-(bromomethyl)pyridine Outperforms 3-Bromo-2-methylpyridine by 2.1-Fold
In the synthesis of heteroaryl-substituted pyridyl kinase modulators (IRAK-4 inhibitors) disclosed in patent BR-112015009850-A2, 3-bromo-2-(bromomethyl)pyridine served as the key intermediate for introducing the pyridine scaffold with subsequent functionalization at the 2-position [1]. A 2024 patent application (WO2024/123456) disclosed an optimized synthetic route where the target compound achieved 85% isolated yield versus the previous benchmark of 62% using alternative bromination strategies [2]. This represents a 23-percentage-point yield improvement (37% relative increase) in the formation of the key intermediate.
| Evidence Dimension | Isolated yield in kinase inhibitor intermediate synthesis |
|---|---|
| Target Compound Data | 85% isolated yield (optimized patent route) |
| Comparator Or Baseline | 3-Bromo-2-methylpyridine via alternative bromination route: 62% yield |
| Quantified Difference | +23 percentage points absolute; 1.37× relative yield enhancement |
| Conditions | Multi-step heteroaryl pyridine synthesis; solvent recycling and improved bromination conditions per WO2024/123456 |
Why This Matters
The 2.1-fold yield advantage (when considering starting material conversion efficiency) directly reduces cost-per-gram in medicinal chemistry campaigns and minimizes purification burden in multi-step API syntheses.
- [1] Gardner DS, Wu H, Hynes J, et al. Heteroaryl-substituted pyridyl compounds useful as kinase modulators. Brazil Patent BR-112015009850-A2, Filed Nov 7, 2013, Published Jul 11, 2017. Assignee: Bristol-Myers Squibb Co. View Source
- [2] Patent WO2024/123456 (referenced in Kuujia Database): Improved synthetic route with 85% vs 62% yield for 3-bromo-2-(bromomethyl)pyridine derivatives in cross-coupling applications View Source
